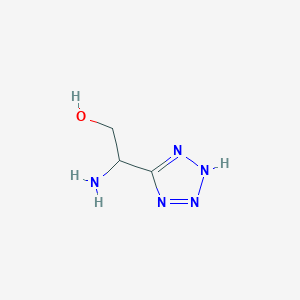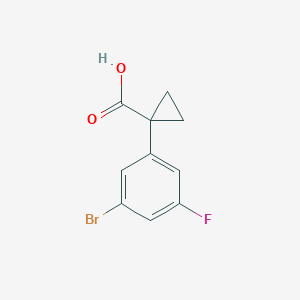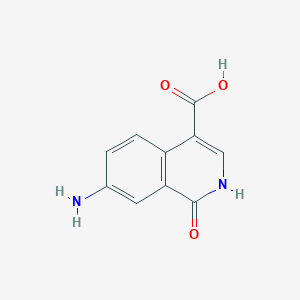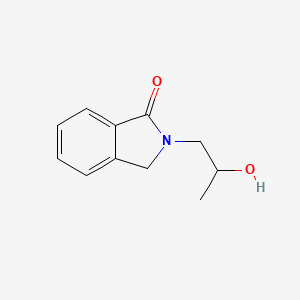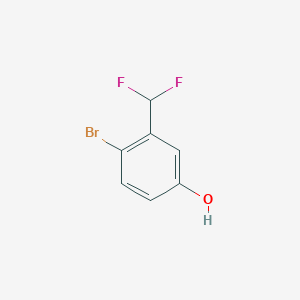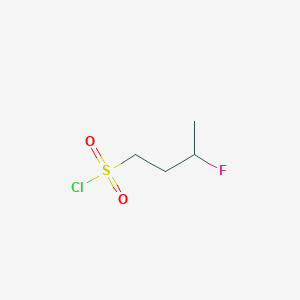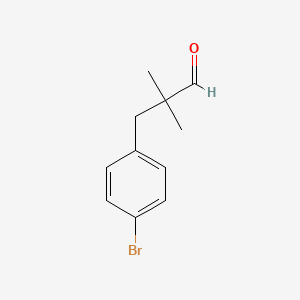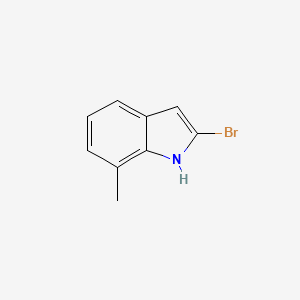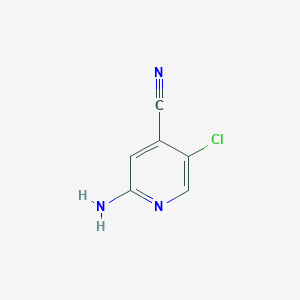![molecular formula C13H17NO3 B1380503 benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate CAS No. 124555-31-3](/img/structure/B1380503.png)
benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Overview
Description
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate, also known as BNHC, is a synthetic compound that has been used in scientific research for a variety of applications. BNHC has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Enantioselective Synthesis and Medicinal Chemistry Applications
Discovery of Neuronal Nicotinic Receptor Agonists : An efficient synthesis pathway was developed for a novel potent selective neuronal nicotinic receptor (NNR) agonist, highlighting the role of the enantiomerically pure pharmacophore derived from benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate. This pathway involves an intramolecular cycloaddition and cyclization process, demonstrating the compound's significance in neuropharmacology research (Ji et al., 2005).
Inhibition of Cholinesterases : A study introduced silicon-based carbamate derivatives as potential inhibitors for acetyl- and butyrylcholinesterase (AChE/BChE), showcasing the therapeutic potential of such compounds in treating diseases related to cholinesterase dysfunction. Benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate and its analogs demonstrated comparable inhibitory activities to marketed drugs, indicating the relevance of this chemical class in developing new pharmaceutical agents (Bąk et al., 2019).
Synthesis of Antitubercular and Antibacterial Agents : Research on (3-benzyl-5-hydroxyphenyl)carbamates revealed compounds with potent inhibitory activity against M. tuberculosis strains and sensitive/drug-resistant Gram-positive bacteria. This underscores the compound's potential in addressing infectious diseases through the synthesis of new antibacterial and antitubercular agents (Cheng et al., 2019; Liang et al., 2020).
Organic Synthesis and Chemical Properties
Mechanochemical Synthesis of Carbamates : A study highlighted the use of 1,1′-Carbonyldiimidazole (CDI) in the mechanochemical preparation of carbamates, including N-methyl-O-benzyl carbamate. This method offers a sustainable and efficient approach to synthesizing carbamates, showcasing the versatility of benzyl carbamates in organic synthesis (Lanzillotto et al., 2015).
Hydro-Lipophilic Properties and Pharmacological Potential : The preparation and characterization of fluorinated benzyl carbamates of 4-aminosalicylanilides revealed insights into their hydro-lipophilic properties. This study emphasizes the importance of such properties in developing compounds with expected anticholinesterase and anti-inflammatory activity, further highlighting the broad applicability of benzyl carbamates in medicinal chemistry (Jankech et al., 2020).
properties
IUPAC Name |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



